Cas no 303066-82-2 (Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate)
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate
- ethyl 5-amino-1-benzyl-3-methylpyrazole-4-carboxylate
- AS-50407
- AG-205/36285034
- 1H-Pyrazole-4-carboxylic acid, 5-amino-3-methyl-1-(phenylmethyl)-, ethyl ester
- SR-01000440224
- SB18520
- CB13431
- HMS2315L16
- SMR000070597
- SR-01000440224-1
- SCHEMBL20551943
- P10130
- EN300-103174
- MFCD00502756
- SMSF0012303
- Oprea1_634152
- CHEMBL1372049
- STK756152
- Oprea1_279617
- 303066-82-2
- BIM-0010367.P001
- CS-0049448
- MLS000061340
- CBMicro_010452
- SY322206
- AKOS001622413
- DB-142430
-
- MDL: MFCD00502756
- Inchi: 1S/C14H17N3O2/c1-3-19-14(18)12-10(2)16-17(13(12)15)9-11-7-5-4-6-8-11/h4-8H,3,9,15H2,1-2H3
- InChI Key: ZIVXPMIRBSHHAM-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(C)=NN(C=1N)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 259.132076794g/mol
- Monoisotopic Mass: 259.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 422.8±45.0 °C at 760 mmHg
- Flash Point: 209.5±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B442573-50mg |
Ethyl 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate |
303066-82-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B442573-100mg |
Ethyl 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate |
303066-82-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B442573-500mg |
Ethyl 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate |
303066-82-2 | 500mg |
$ 320.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D497747-500MG |
ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate |
303066-82-2 | 97% | 500mg |
$115 | 2024-07-21 | |
| eNovation Chemicals LLC | D497747-1G |
ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate |
303066-82-2 | 97% | 1g |
$150 | 2024-07-21 | |
| eNovation Chemicals LLC | D497747-5G |
ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate |
303066-82-2 | 97% | 5g |
$430 | 2024-07-21 | |
| Chemenu | CM294190-1g |
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate |
303066-82-2 | 95%+ | 1g |
$139 | 2023-02-02 | |
| Chemenu | CM294190-5g |
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate |
303066-82-2 | 95%+ | 5g |
$419 | 2023-02-02 | |
| abcr | AB458007-500 mg |
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate; . |
303066-82-2 | 500mg |
€174.80 | 2023-04-22 | ||
| abcr | AB458007-1 g |
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate; . |
303066-82-2 | 1g |
€240.20 | 2023-04-22 |
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate Suppliers
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS No. 303066-82-2): A Comprehensive Overview
Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS No. 303066-82-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, holds promise in various therapeutic applications due to its unique chemical properties and biological activities. The detailed exploration of this molecule not only sheds light on its potential but also underscores the importance of continued research in developing novel pharmacological agents.
The molecular structure of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate consists of a pyrazole core substituted with an amino group, a benzyl group, a methyl group, and a carboxylate ester moiety. This configuration endows the compound with a diverse range of chemical reactivity, making it a valuable scaffold for drug discovery. The presence of multiple functional groups allows for further derivatization, enabling researchers to tailor its properties for specific biological targets.
In recent years, there has been a surge in interest regarding heterocyclic compounds, particularly those derived from pyrazole, due to their broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. Among these derivatives, Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate has emerged as a compound of considerable interest.
One of the most compelling aspects of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate is its ability to interact with biological targets in multiple ways. The amino group can participate in hydrogen bonding interactions, while the benzyl and methyl groups can influence the compound's solubility and metabolic stability. Additionally, the carboxylate ester moiety can undergo hydrolysis or participate in ester-based reactions, providing further versatility in drug design.
Recent studies have highlighted the potential of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate as an anti-inflammatory agent. Research indicates that this compound can modulate inflammatory pathways by interacting with key enzymes and receptors involved in the inflammatory response. Specifically, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in producing prostaglandins that mediate inflammation.
The anti-cancer potential of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate is another area of active investigation. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore, its ability to inhibit the growth of tumor cells without significantly affecting normal cells makes it an attractive candidate for further development.
Beyond its therapeutic applications, Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate also serves as a valuable tool in chemical synthesis. Its versatile structure allows for the development of novel derivatives with enhanced pharmacological properties. Researchers have utilized this compound as a starting material to synthesize more complex molecules that exhibit improved bioavailability and target specificity.
The synthesis of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the pyrazole core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the amino, benzyl, and methyl groups, followed by the esterification of the carboxylic acid moiety.
The purity and yield of Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate are critical factors that influence its effectiveness in pharmaceutical applications. Advanced purification techniques such as column chromatography and recrystallization are employed to ensure high-quality material. These methods not only enhance the purity but also improve the stability and consistency of the compound.
In conclusion, Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate (CAS No. 303066-82) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and diverse biological activities make it a promising candidate for treating various diseases. Continued research into this compound is essential for unlocking its full potential and developing new therapeutic agents that can improve patient outcomes.
303066-82-2 (Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)